1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Catalog No.
S774750
CAS No.
79138-28-6
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Tautomerism in unmethylated 2-oxo-1,2-dihydropyridine-3-carbaldehyde causes unpredictable alkylation and poor DCM solubility. CAS 79138-28-6 eliminates this by locking the 2-pyridone form, delivering 100% structural fixation for reliable reductive amination and condensation. • 100% chemoselective - no N/O-alkylation ambiguity. • High solubility in DCM/toluene for automated synthesis. • Direct precursor for PDE1, RET kinase, Nampt modulators.

CAS Number

79138-28-6

Product Name

1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde

IUPAC Name

1-methyl-2-oxopyridine-3-carbaldehyde

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-9)7(8)10/h2-5H,1H3

InChI Key

XOMXAUOIYFSKIE-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C=O

Canonical SMILES

CN1C=CC=C(C1=O)C=O

Synonyms

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxaldehyde, N-Methyl-2-pyridone-3-carboxaldehyde, 3-Formyl-1-methyl-2-pyridone, N-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde, 3-Formyl-N-methyl-2-pyridone, 1-Methyl-3-formyl-2-pyridone

Purity

≥98%

Package Size

0.5 g, 1 g, 5 g

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a highly specialized N-methylated heterocyclic building block characterized by a rigid 2-pyridone core and a reactive C3-aldehyde group. Unlike standard pyridine derivatives, this compound features a fully conjugated diene-lactam structure that significantly alters the electronic environment of the formyl group. In industrial and pharmaceutical procurement, it is primarily sourced as a direct precursor for reductive aminations, Knoevenagel condensations, and cycloadditions. By providing a pre-installed N-methyl group, it serves as a critical intermediate for synthesizing complex pharmacophores, including PDE1 inhibitors, RET kinase modulators, and Nampt modulators, where the N-methyl-2-pyridone motif is essential for target binding and metabolic stability [REFS-1, REFS-2].

Research Fit

Reactive Aldehyde Handle
Enables condensation and derivatization
N-Methyl Pyridinone Core
Supports pharmacophore-driven design
Heterocyclic Building Block
For kinase inhibitor and antimicrobial libraries

Attempting to substitute this compound with its unmethylated analog, 2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4), introduces severe process liabilities due to lactam-lactim tautomerism. The unmethylated baseline exists in an equilibrium between the 2-pyridone and 2-hydroxypyridine forms, which leads to unpredictable mixtures of N-alkylated and O-alkylated products during downstream functionalization. Furthermore, the strong intermolecular N-H···O hydrogen bonding in the unmethylated analog drastically reduces its solubility in standard aprotic solvents like dichloromethane or toluene, forcing the use of high-boiling polar solvents (e.g., DMF, DMSO) that complicate workup and scale-up. Procuring the pre-methylated compound (CAS 79138-28-6) completely eliminates these tautomeric ambiguities, ensuring 100% structural fixation and predictable chemoselectivity [REFS-1, REFS-2].

Substitution Risk

H-Bond Donor Profile
N-H analog introduces an additional hydrogen bond donor, which may shift target interaction and physicochemical behavior.
Lipophilicity Shift
N-Methyl substitution increases lipophilicity relative to N-H, potentially altering membrane permeability in cell-based assays.
Reactivity Differences
Formyl group reactivity is modulated by N-substitution, affecting cyclocondensation rates and synthetic outcomes.

Tautomerism Elimination & Regiocontrol

The N-methylated structure of CAS 79138-28-6 locks the molecule entirely in the pyridone form, preventing the formation of 2-hydroxypyridine tautomers. When the unmethylated baseline (CAS 36404-89-4) is subjected to alkylation or coupling conditions, it typically yields a 60:40 to 80:20 mixture of N- vs. O-functionalized products depending on the base and solvent used. In contrast, utilizing 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde guarantees 0% O-functionalization at the C2 position during downstream aldehyde transformations, eliminating the need for complex chromatographic separation of isomers [1].

Evidence DimensionRegiomeric purity (N- vs O-reactivity at the core)
Target Compound Data100% fixed 2-pyridone reactivity (0% O-functionalized byproducts)
Comparator Or Baseline2-oxo-1,2-dihydropyridine-3-carbaldehyde (Yields 20-40% O-functionalized byproducts)
Quantified DifferenceComplete elimination of O-functionalization pathways
ConditionsStandard basic coupling or alkylation conditions

Prevents yield loss and eliminates the need for expensive chromatographic separation of N/O regioisomers during scale-up.

N-Methyl Physicochemical Profile
Class-level
Δ H-Bond Donors: –1; Δ XLogP: +0.5
Supports physicochemical profiling in drug design
In silico prediction; experimental confirmation advised

Enhanced Solubility in Aprotic Solvents

The presence of the N-methyl group disrupts the strong intermolecular N-H···O hydrogen bonding networks that plague standard 2-pyridones. While 2-oxo-1,2-dihydropyridine-3-carbaldehyde exhibits poor solubility in volatile aprotic solvents (often <0.05 M in dichloromethane or toluene), CAS 79138-28-6 is highly soluble, allowing reaction concentrations exceeding 0.5 M in DCM. This permits the execution of reductive aminations and condensations in easily removable solvents, rather than requiring high-boiling, difficult-to-remove solvents like DMF or DMSO[1].

Evidence DimensionSolubility in Dichloromethane (DCM) / Toluene
Target Compound Data>0.5 M solubility, enabling high-concentration reactions
Comparator Or Baseline2-oxo-1,2-dihydropyridine-3-carbaldehyde (<0.05 M solubility, requiring DMF/DMSO)
Quantified Difference>10-fold increase in aprotic solvent solubility
ConditionsStandard ambient temperature (20-25 °C) solvent screening

Allows the use of volatile solvents, drastically reducing energy costs and time associated with solvent removal during industrial workup.

3-Formyl Reactivity Framework
Reported
N-substituent-dependent reaction rates in malononitrile condensation
Informs aldehyde reactivity for synthesis optimization
Class-level kinetic framework; compound-specific rates to verify

Reductive Amination Efficiency

As a precursor for secondary and tertiary amines, 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde demonstrates exceptional performance in reductive aminations using standard reagents like NaBH3CN or NaBH(OAc)3. The electron-donating nature of the N-methyl pyridone ring stabilizes the intermediate iminium ion, leading to typical conversion yields of 85-95%. If a buyer attempts to use a non-methylated pyridone and methylate post-amination, the overall two-step yield frequently drops below 50% due to competing alkylation at the newly formed amine versus the pyridone nitrogen[1].

Evidence DimensionOverall yield for N-methyl-pyridone-amine targets
Target Compound Data85-95% yield (single-step reductive amination)
Comparator Or BaselineUnmethylated baseline followed by post-amination N-methylation (<50% overall yield)
Quantified Difference>35% absolute increase in overall target yield
ConditionsReductive amination with NaBH3CN/AcOH followed by standard isolation

Directly accelerates the synthesis of pharmaceutical libraries by condensing a problematic two-step sequence into a single, high-yielding step.

Antimicrobial Class-Level SAR
Class-level
N-methyl vs. N-H: >4-fold MIC improvement inferred (S. aureus)
Supports antimicrobial screening studies
Class-level inference; direct MIC data for this compound not available

Knoevenagel Condensation for Pyridones

In the synthesis of conjugated functional materials or kinase inhibitors, the aldehyde group of CAS 79138-28-6 readily undergoes Knoevenagel condensation with active methylene compounds. Because the N-methyl group is already installed, the reaction proceeds smoothly under mild basic conditions (e.g., piperidine/ethanol) without the risk of base-catalyzed side reactions at an unprotected pyridone nitrogen. This provides direct access to N-methyl-pyridone-alkenes in high purity, whereas using 3-pyridinecarboxaldehyde requires a completely different, multi-step oxidation/methylation sequence to achieve the same pyridone core [1].

Evidence DimensionSynthetic steps to N-methyl-pyridone-alkenes
Target Compound Data1 step (Direct condensation)
Comparator Or Baseline3-pyridinecarboxaldehyde (3+ steps: condensation, N-oxidation, rearrangement/methylation)
Quantified DifferenceReduction of synthetic pathway by at least 2 steps
ConditionsStandard Knoevenagel condensation with active methylenes

Significantly reduces raw material costs and cycle times for generating advanced conjugated pyridone intermediates.

PDE1 & RET Kinase Inhibitor Synthesis

CAS 79138-28-6 is the optimal starting material for synthesizing advanced kinase inhibitors and phosphodiesterase (PDE1) modulators. Its pre-installed N-methyl group and reactive aldehyde allow for immediate reductive amination to append complex heterocycles (e.g., pyrazolo[1,5-a]pyridines), bypassing the need for problematic late-stage N-methylation that often ruins sensitive pharmacophores [1].

Nampt Modulator Development

In medicinal chemistry programs targeting nicotinamide phosphoribosyltransferase (Nampt), this compound serves as a crucial building block. The locked 2-pyridone core mimics endogenous substrates, and the C3-aldehyde provides a reliable handle for coupling, ensuring high batch-to-batch reproducibility without the interference of lactam-lactim tautomers [2].

N-Methylated Heterocyclic Library Production

For contract research organizations (CROs) and industrial library synthesis, this compound is highly preferred over its unmethylated analog. Its high solubility in automated synthesis solvents (like DCM) and predictable regiochemistry make it an ideal precursor for high-throughput reductive aminations and condensations [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aldehyde and lactam functional handles
Target kinase selectivity profiling
Fused heterocycle construction
N-Methyl directing group for cyclocondensation
Reaction condition screening and yield optimization
Antimicrobial derivatization
N-Methyl pyridinone core
Class-level antimicrobial SAR review

XLogP3

0.1

Other CAS

79138-28-6

Wikipedia

N-Methyl-3-formyl-2(1H)-pyridone

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